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Compound of Interest

Compound Name:
(2S)-4-oxoazetidine-2-carboxylic

acid

Cat. No.: B091652 Get Quote

(2S)-4-oxoazetidine-2-carboxylic acid is a molecule of significant interest within the domains

of medicinal chemistry and drug development. As a chiral building block, or synthon, its

defining feature is the strained four-membered β-lactam ring, a core scaffold in a vast array of

critically important antibiotics, including penicillins and carbapenems.[1][2] The specific (2S)

stereochemistry is often crucial for biological activity, making unambiguous structural and

stereochemical verification an absolute prerequisite for its use in synthesis.[2]

This guide provides a comprehensive overview of the essential spectroscopic techniques used

to characterize (2S)-4-oxoazetidine-2-carboxylic acid. We will move beyond simple data

reporting to explore the underlying principles, the rationale behind experimental choices, and

the interpretation of the resulting spectra. The protocols described herein are designed to be

self-validating, ensuring that researchers, scientists, and drug development professionals can

confidently ascertain the identity, purity, and structural integrity of this vital compound.

Core Molecular Properties & Identifiers
A foundational step in any analysis is to confirm the basic physicochemical properties of the

target compound. This data serves as the primary reference against which all experimental

results are compared.
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Property Value Source

Chemical Formula C₄H₅NO₃ [3]

CAS Number 16404-94-7 [3][4]

Molecular Weight 115.09 g/mol [3][5]

Exact Mass 115.026943022 Da [4][5]

IUPAC Name
(2S)-4-oxoazetidine-2-

carboxylic acid
[5][6]

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Expertise & Rationale: ¹H NMR is arguably the most powerful tool for elucidating the precise

structure of an organic molecule in solution. It provides detailed information about the chemical

environment of each proton, their proximity to one another (connectivity), and their

stereochemical relationships. For (2S)-4-oxoazetidine-2-carboxylic acid, ¹H NMR is essential

to confirm the integrity of the azetidinone ring and the relative positions of its substituents.

Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the

non-exchangeable protons of the molecule. These predictions are based on data from

structurally analogous β-lactam compounds and established principles of NMR theory.[7][8]

The spectrum is typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl

Sulfoxide-d₆ (DMSO-d₆) to avoid obscuring signals from the labile carboxylic acid and amide

protons.
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-2 ~4.0 - 4.5 dd
J2,3a ≈ 2-3 Hz,

J2,3b ≈ 5-6 Hz

The proton at the

chiral center,

coupled to the

two

diastereotopic

protons at C-3.

H-3a (trans to H-

2)
~3.2 - 3.6 dd

J3a,3b ≈ 15-16

Hz, J2,3a ≈ 2-3

Hz

One of the two

methylene

protons, showing

a large geminal

coupling and a

smaller vicinal

coupling. The

trans relationship

to H-2 results in

a smaller J-

value.[9]

H-3b (cis to H-2) ~2.9 - 3.3 dd

J3a,3b ≈ 15-16

Hz, J2,3b ≈ 5-6

Hz

The second

methylene

proton, geminally

coupled to H-3a

and vicinally

coupled to H-2.

The cis

relationship

results in a larger

J-value.[9]

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Visualization: ¹H NMR Coupling Network
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Caption: Coupling relationships between protons on the azetidinone ring.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of (2S)-4-oxoazetidine-2-carboxylic acid
into a clean, dry NMR tube.

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O

or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the NH and COOH

protons, causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d₆

will typically show all protons.

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully

dissolved. Ensure a homogeneous solution.

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the

instrument to optimize magnetic field homogeneity.

Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters

include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time

of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate

signal-to-noise ratio.
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Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the

resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale

using the residual solvent peak as an internal reference (e.g., HDO at ~4.79 ppm in D₂O).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Expertise & Rationale: While ¹H NMR maps the proton framework, ¹³C NMR provides a direct

census of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct

signal, making it an invaluable tool for confirming the presence of all expected carbon

environments, particularly the two critical carbonyl carbons of the lactam and the carboxylic

acid.

Predicted ¹³C NMR Spectral Data
The following chemical shifts are predicted based on data from analogous structures and

standard chemical shift correlation tables.[7][10]

Carbon Assignment Predicted δ (ppm) Notes

Carboxylic Acid (C=O) ~170 - 175

The carbonyl carbon of the

carboxylic acid group, typically

found in this downfield region.

Lactam (C=O) ~165 - 170

The carbonyl carbon of the β-

lactam ring. Its slightly upfield

shift compared to the acid is

characteristic.

C-2 ~55 - 60

The chiral sp³ carbon bonded

to both the nitrogen and the

carboxylic acid group.

C-3 ~40 - 45
The methylene (CH₂) carbon

of the azetidinone ring.

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher

concentration (15-25 mg) may be beneficial due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment,

where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique

carbon.

Parameters: A 90° pulse angle is common. Due to the longer relaxation times of quaternary

carbons (like the carbonyls), a longer relaxation delay (5-10 seconds) may be necessary for

accurate integration, though it is often not required for simple identification. A large number

of scans (e.g., 1024 or more) is typically required.

Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing,

baseline correction). Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the

functional groups present in a molecule. The absorption of infrared radiation corresponds to the

vibrational energies of specific chemical bonds. For this molecule, FT-IR provides definitive

evidence for the presence of the characteristic β-lactam carbonyl group, which is a key

structural feature.

Expected FT-IR Absorption Bands
The IR spectrum of this molecule is dominated by absorptions from its key functional groups.
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Functional Group
Expected
Absorption (cm⁻¹)

Intensity Notes

O-H Stretch

(Carboxylic Acid)
3300 - 2500 Broad

A very broad

absorption

characteristic of the

hydrogen-bonded O-H

in a carboxylic acid.

N-H Stretch (Lactam) 3300 - 3100 Medium

The stretching

vibration of the N-H

bond within the lactam

ring.

C=O Stretch (β-

Lactam)
1750 - 1780 Strong

This is the most

diagnostic peak. Ring

strain shifts the β-

lactam carbonyl

absorption to a

significantly higher

frequency than that of

a typical amide

(~1650 cm⁻¹).

C=O Stretch

(Carboxylic Acid)
1700 - 1725 Strong

The carbonyl stretch

of the carboxylic acid

group.

Data sourced from the ATR-IR spectrum available on PubChem and general spectroscopic

principles.[5]

Visualization: FT-IR Sample Preparation Workflow (KBr
Pellet)
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Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Experimental Protocols: FT-IR Spectroscopy
Method A: KBr Pellet Technique (for Solids)[11]

Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid

sample.

Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and

thoroughly mix with the sample by grinding until a fine, homogeneous powder is obtained.

KBr is used as it is transparent in the mid-IR region.[12]

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and

apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-

IR spectrometer. Collect a background spectrum of the empty sample compartment first,

then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR) Technique[13]

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc

selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure,

ensuring good contact between the sample and the crystal surface.

Analysis: Collect the IR spectrum. This method is non-destructive and requires minimal

sample preparation.[12]

Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the

molecular weight of a compound. It provides a direct measurement of the mass-to-charge ratio

(m/z) of ionized molecules. For (2S)-4-oxoazetidine-2-carboxylic acid, high-resolution mass

spectrometry (HRMS) is used to confirm the elemental composition by measuring the exact

mass to several decimal places.

Methodology Choice: Electrospray Ionization (ESI) is the preferred method for this molecule.

[14][15] It is a soft ionization technique that is well-suited for polar, non-volatile compounds,

minimizing fragmentation and typically producing an ion corresponding to the protonated

molecule, [M+H]⁺.

Expected Mass Spectrometry Data
Ion Calculated m/z Notes

[M+H]⁺ 116.0342

The protonated molecule,

expected as the base peak in

ESI positive ion mode.

Calculated from the exact

mass of C₄H₅NO₃ (115.0269)

+ mass of H⁺ (1.0073).

[M+Na]⁺ 138.0162

A sodium adduct is also

commonly observed in ESI-

MS. Calculated from the exact

mass of C₄H₅NO₃ (115.0269)

+ mass of Na⁺ (22.9893).
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Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent system, such as a mixture of water and acetonitrile or water and methanol, often with

a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

LC System: While direct infusion is possible, coupling with a liquid chromatography (LC)

system is standard. A short C18 column can be used to desalt the sample before it enters

the mass spectrometer.

Ionization: The sample is introduced into the ESI source. A high voltage is applied to the

eluent, creating a fine spray of charged droplets.

MS Analysis: The desolvated ions are guided into the mass analyzer (e.g., a Time-of-Flight

or Orbitrap instrument for high resolution). The instrument is set to scan a relevant mass

range (e.g., m/z 50-500) in positive ion mode.

Data Interpretation: The resulting mass spectrum is analyzed to identify the m/z of the

[M+H]⁺ ion. The measured exact mass is then compared to the theoretical mass to confirm

the elemental formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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